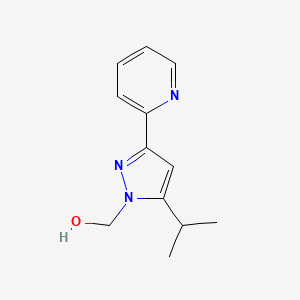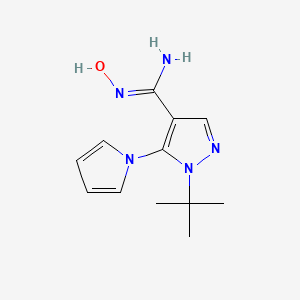
1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydroxy group, and a pyrrol-1-yl substituent on the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl hydrazine with a suitable diketone to form the pyrazole ring. This is followed by the introduction of the pyrrol-1-yl group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction, and the carboximidamide group is introduced through a reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products. The process is typically scaled up to meet industrial demands while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-(tert-butyl)-1H-pyrrol-3-ylmethanone
- 3(5)-amino-5(3)-hydroxy pyrazoles
Uniqueness: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxy group and a carboximidamide group on the pyrazole ring is particularly rare, making this compound a valuable subject of study in various fields.
Propriétés
Formule moléculaire |
C12H17N5O |
|---|---|
Poids moléculaire |
247.30 g/mol |
Nom IUPAC |
1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(16-6-4-5-7-16)9(8-14-17)10(13)15-18/h4-8,18H,1-3H3,(H2,13,15) |
Clé InChI |
PYNNYQUSRFTXPG-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)N1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2 |
SMILES canonique |
CC(C)(C)N1C(=C(C=N1)C(=NO)N)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


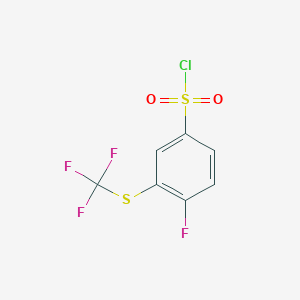
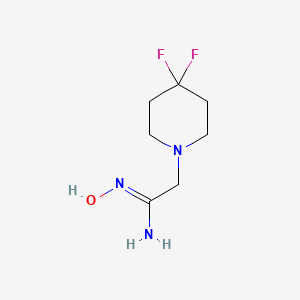
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
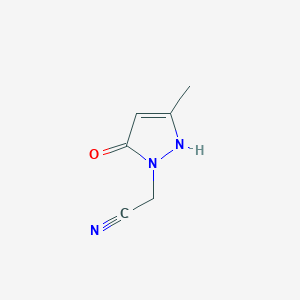
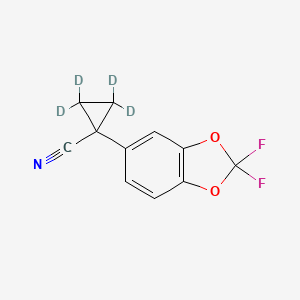

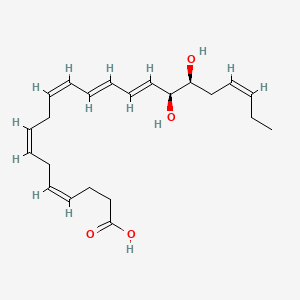
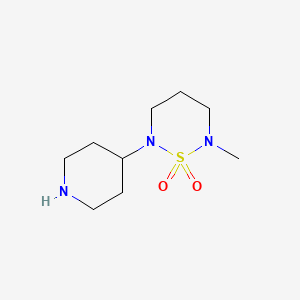
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)
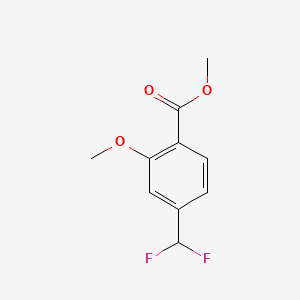
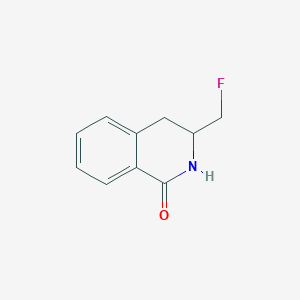
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
